molecular formula C16H15N3O4S2 B2538502 2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-65-3

2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2538502
CAS No.: 868216-65-3
M. Wt: 377.43
InChI Key: BQHGNJGNRGDGAX-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound with significant potential in various scientific fields. This compound features a benzylthio group, a nitrophenyl sulfonyl group, and a dihydroimidazole ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include benzyl mercaptan, 4-nitrobenzenesulfonyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, aminophenyl derivatives, and various substituted imidazole derivatives .

Scientific Research Applications

2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, while the nitrophenyl sulfonyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-1-((4-methylphenyl)sulfonyl)-4,5-dihydro-1H-imidazole
  • 2-(benzylthio)-1-((4-chlorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole
  • 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole

Uniqueness

2-(benzylthio)-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the nitrophenyl sulfonyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific chemical reactions and applications .

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c20-19(21)14-6-8-15(9-7-14)25(22,23)18-11-10-17-16(18)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHGNJGNRGDGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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